1-Phenylpropane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylpropane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTSFRBEJWLNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Phenylpropane 1 Thiol and Its Functional Analogues
Classical and Contemporary Synthetic Routes for Thiols
The preparation of thiols can be achieved through various chemical transformations. These methods range from direct catalytic reactions to multi-step sequences designed to install the thiol group with high selectivity and in the presence of other functional groups.
Direct Thiolation Strategies
Direct thiolation involves the introduction of a thiol group (-SH) in a single key step. These methods are often valued for their atom economy and straightforward nature.
The direct conversion of alcohols to thiols using hydrogen sulfide (B99878) (H₂S) is an industrially significant method. This reaction is typically performed in the gas phase at elevated temperatures and requires a catalyst to facilitate the substitution of the hydroxyl group with a thiol group.
Historically, acid catalysts were employed for the addition of H₂S to alkenes, but these methods had drawbacks. bohrium.com More efficient heterogeneous catalysts have been developed for the synthesis of thiols from alcohols. bohrium.com Transition metal-substituted heteropoly compounds have also been investigated for their catalytic activity in reactions involving H₂S. For instance, compounds like H₇PMo₁₁CoO₃₉ have shown high efficiency in H₂S removal, which involves catalytic conversion of the sulfur-containing gas. aaqr.org While specific examples for 1-phenylpropan-1-ol are not detailed in the provided literature, the general principle involves the activation of the C-O bond by the catalyst, allowing for nucleophilic attack by H₂S.
Table 1: Catalytic Systems for Reactions Involving Hydrogen Sulfide
| Catalyst System | Reactant Type | Key Features |
|---|---|---|
| Heterogeneous Catalysts | Alcohols, Alkenes | Allows for continuous reaction runs. bohrium.com |
| H₇PMo₁₁CoO₃₉ | Hydrogen Sulfide | High desulfurization capacity and can be regenerated. aaqr.org |
A versatile and widely used laboratory-scale method for thiol synthesis involves the reaction of an alkyl halide with a sulfur nucleophile. A common approach uses thioacetic acid (CH₃COSH) or its salt. The reaction proceeds via an Sₙ2 mechanism where the sulfur atom displaces the halide. The resulting thioacetate (B1230152) is then hydrolyzed under acidic or basic conditions to yield the free thiol. chemistrysteps.comlibretexts.org
An alternative to nucleophilic substitution is the radical addition of thioacetic acid to alkenes, a process known as the thiol-ene reaction. This reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). ias.ac.innih.gov The thiyl radical (CH₃COS•) adds to the double bond of an allyl precursor, such as allylbenzene, to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of thioacetic acid, propagating the radical chain and forming the thioacetate product. Subsequent hydrolysis liberates the desired thiol. This method is particularly useful for the anti-Markovnikov addition of the thiol group to the double bond. nih.govresearchgate.net
Table 2: Radical Thiol-ene Addition of Thioacetic Acid to 1,6-Dienes
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| Diallylmalonate | S-((5,5-bis(ethoxycarbonyl)cyclopentyl)methyl) ethanethioate | Quantitative | AcSH, DPAP, MAP, UV, EtOAc nih.gov |
AcSH = Thioacetic Acid, DPAP = 2,2-dimethoxy-2-phenylacetophenone, MAP = 4-methoxyacetophenone, AIBN = Azobisisobutyronitrile
Routes via Xanthogenic Ester Intermediates (e.g., for 1-Phenylpropane-2-thiol)
The Chugaev elimination is a classic organic reaction that involves the pyrolysis of a xanthate ester to produce an alkene. mychemblog.com However, the xanthate intermediate itself is a valuable precursor for the synthesis of thiols. Xanthates are typically prepared from an alcohol by reaction with a strong base, carbon disulfide (CS₂), and an alkylating agent (commonly methyl iodide). mychemblog.com
To obtain a thiol, the xanthate ester can be cleaved. This can be achieved through several methods, including hydrolysis or reduction. For example, xanthates can serve as thiol surrogates, generating thiolates in situ under specific reaction conditions, thereby avoiding the handling of volatile and malodorous thiols. nih.govrsc.orgresearchgate.net The mechanism of the Chugaev reaction itself is a concerted, intramolecular syn-elimination that proceeds through a six-membered cyclic transition state. mychemblog.comresearchgate.netresearchgate.net The thermal decomposition can lead to an alkene, carbonyl sulfide, and a thiol. researchgate.netresearchgate.net This route can be adapted to favor the formation and isolation of the thiol.
Table 3: Chugaev Elimination Overview
| Feature | Description |
|---|---|
| Reactant | Xanthate ester (derived from an alcohol) |
| Product | Alkene, Carbonyl Sulfide, Thiol |
| Mechanism | Intramolecular syn-elimination (Ei) via a six-membered cyclic transition state. mychemblog.com |
Nucleophilic Substitution Approaches (e.g., Desulfurization of Thiols for Amine Synthesis)
While thiols are often the target of synthesis, they can also serve as starting materials for other functional groups. A notable transformation is the desulfurization of thiols to form amines through nucleophilic substitution. cas.cnacs.org In this process, the thiol is activated to facilitate the displacement of the sulfur moiety by an amine nucleophile.
A system utilizing triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) has been shown to effectively promote this conversion. cas.cnacs.org This method is applicable to a wide range of thiols and amine nucleophiles, including primary and secondary amines. cas.cn Benzyl (B1604629) thiols are particularly reactive, with conversions occurring rapidly at room temperature, while less reactive alkyl thiols may require heating. acs.org This methodology tolerates various functional groups and allows for the direct use of free amines as nucleophiles, which can be an advantage over traditional amination methods that often suffer from side reactions. cas.cn
Table 4: Desulfurization of Thiols for Amine Synthesis
| Thiol Substrate | Amine Nucleophile | Product | Reaction Conditions |
|---|---|---|---|
| Benzyl Thiol | Various primary/secondary amines | Secondary/Tertiary Amines | Ph₃P, ICH₂CH₂I, NMP, Room Temperature, 15 min cas.cnacs.org |
NMP = N-Methyl-2-pyrrolidone
Multi-step Stereoselective Syntheses (e.g., of (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol from L-Phenylalanine)
The synthesis of chiral thiols is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. Stereoselective routes often begin with a chiral starting material from the "chiral pool," such as an amino acid.
An example is the synthesis of (S)-3-phenylpropane-2-tert-butoxycarbonylamino-1-thiol starting from the naturally occurring amino acid L-phenylalanine. xmu.edu.cn The synthesis involves a sequence of transformations:
Reduction: The carboxylic acid group of L-phenylalanine is reduced to a primary alcohol, yielding the corresponding amino alcohol.
Protection: The amino group is protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. This gives (S)-2-tert-butoxycarbonylamino-3-phenylpropane-1-ol.
Activation: The primary alcohol is converted into a good leaving group, typically by mesylation (reaction with methanesulfonyl chloride).
Sulfur Introduction: The mesylate is displaced by a sulfur nucleophile, such as potassium thioacetate, in an Sₙ2 reaction to form a thioacetate ester.
Deprotection: The acetyl group is removed from the sulfur atom by hydrolysis (e.g., with ammonia (B1221849) in alcohol) to afford the final chiral thiol. xmu.edu.cn
This multi-step approach allows for the preservation and transfer of stereochemistry from the starting material to the final product, providing access to enantiomerically pure functionalized thiols. nih.govnih.gov
Table 5: Compound Names
| Compound Name |
|---|
| 1-Phenylpropane-1-thiol |
| 1-Phenylpropane-2-thiol |
| (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol |
| (S)-2-tert-butoxycarbonylamino-3-phenylpropane-1-ol |
| 1,2-diiodoethane |
| Allylbenzene |
| Azobisisobutyronitrile (AIBN) |
| Benzyl thiol |
| Carbon disulfide |
| Di-tert-butyl dicarbonate |
| Hydrogen sulfide |
| L-Phenylalanine |
| Methanesulfonyl chloride |
| Methyl iodide |
| N-Methyl-2-pyrrolidone |
| Potassium thioacetate |
| Thioacetic acid |
Advanced Catalytic Synthetic Approaches
Advanced catalytic methodologies provide efficient and highly selective pathways for the synthesis of complex chiral molecules. These approaches are fundamental in producing enantiomerically pure compounds, which are crucial in various fields, including pharmaceuticals and materials science. This section details several sophisticated catalytic strategies relevant to the synthesis of chiral thiols and their functional analogues, such as chiral alcohols and diols, which serve as key precursors.
Asymmetric Catalysis in Thiol Synthesis and Related Chiral Transformations
Asymmetric catalysis is a powerful tool for creating stereogenic centers with high fidelity. The following subsections explore specific enantioselective methods that are pertinent to the synthesis of chiral building blocks related to this compound.
Enantioselective autocatalysis is a process where a chiral product acts as a catalyst for its own formation. This phenomenon can lead to significant amplification of enantiomeric excess (ee) from an initially small chiral imbalance. A notable example is the synthesis of (R)-1-Phenylpropan-1-ol.
The addition of diethylzinc (B1219324) to benzaldehyde (B42025) can be mediated by a catalytic amount of an amine, and in this system, (R)-1-Phenylpropan-1-ol has been demonstrated to undergo enantioselective autocatalysis. Research has shown that this process can achieve high chemical yields, reaching up to approximately 100%, with an enantiomeric excess of up to 49.2%. rsc.org The reaction proceeds with retention of configuration, meaning the chiral product catalyzes the formation of molecules with the same stereochemistry.
Table 1: Enantioselective Autocatalysis of (R)-1-Phenylpropan-1-ol
| Feature | Result |
|---|---|
| Chemical Yield | Up to ~100% |
| Enantiomeric Excess (ee) | Up to 49.2% |
Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical methods. The enzymatic synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) (PPD), a versatile chiral building block, has been successfully demonstrated.
One prominent strategy involves a two-step enzymatic process starting from inexpensive substrates like benzaldehyde and acetaldehyde. researchgate.net By employing a modular combination of two carboligases and two alcohol dehydrogenases, each of the four stereoisomers of PPD can be produced selectively. researchgate.netacs.org This biocatalytic approach is highly efficient, achieving product concentrations of up to 63.8 g/L, a 98% yield, and a target isomer content of at least 95%. acs.org The use of whole-cell catalysts in a micro-aqueous solvent system allows for high concentrations of hydrophobic substrates while maintaining excellent stereoselectivity. researchgate.netacs.org
Another route involves the stereoselective reduction of (S)-2-hydroxypropiophenone using NADH-dependent oxidoreductases. Furthermore, a three-enzyme cascade has been developed for the one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol from benzaldehyde and acetaldehyde, coupling a stereoselective carboligation step with a carbonyl reduction and coenzyme regeneration system. researchgate.net
Table 2: Enzymatic Synthesis of 1-Phenylpropane-1,2-diol (PPD) Stereoisomers
| Parameter | Value |
|---|---|
| Starting Materials | Benzaldehyde, Acetaldehyde |
| Key Enzymes | Carboligases, Alcohol Dehydrogenases |
| Max. Product Concentration | 63.8 g/L |
| Max. Yield | 98% |
Chiral ligands are essential components of asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. C2-symmetric bis(oxazolines) are a leading class of chiral ligands due to their ready accessibility and effectiveness in a wide array of C-C bond-forming reactions. uol.denih.gov
Chiral tridentate oxazoline (B21484) ligands incorporating additional heteroaryl (like pyridine (B92270) and thiophene) and thioether donor groups have been synthesized and studied. uol.de In the context of the asymmetric Michael reaction, which involves the 1,4-addition of nucleophiles like thiols to enones, the choice of ligand and metal is critical. For instance, pyridine-based oxazoline ligands derived from methionine, when combined with Ni(OAc)₂ or Co-acetates, have shown promise in catalyzing the conjugate addition of thiols, achieving enantiomeric excess values greater than 10%. uol.de In contrast, analogous thiophene-based ligands did not induce any significant enantioselectivity under similar conditions. uol.de This highlights the subtle but crucial role of the ligand's electronic and steric properties in determining the efficiency and selectivity of the catalytic process.
Table 3: Performance of Chiral Oxazoline Ligands in Asymmetric Michael Addition
| Ligand Type | Metal Salt | Enantioselectivity (ee) |
|---|---|---|
| Pyridine-based (from methionine) | Ni(OAc)₂ / Co-acetates | > 10% |
The enantioselective hydrogenation of prochiral diones is a key transformation for producing chiral hydroxy ketones and diols, which are valuable pharmaceutical intermediates. The hydrogenation of 1-phenyl-1,2-propanedione (B147261) (PPD) has been studied extensively using heterogeneous catalysts, typically platinum or iridium, modified with a chiral auxiliary like cinchonidine. researchgate.netnih.govacs.orgresearchgate.net
This reaction exhibits both regioselectivity (preferential hydrogenation of one of the two carbonyl groups) and enantioselectivity. Studies show that the hydrogenation of the carbonyl group attached to the phenyl ring is favored, leading primarily to 1-hydroxy-1-phenylpropanone. researchgate.net Using an in-situ modified platinum catalyst in dichloromethane, (R)-1-hydroxy-1-phenylpropanone can be obtained with an enantiomeric excess of 64%. researchgate.net Subsequent hydrogenation of this intermediate predominantly yields (1R,2S)-1-phenyl-1,2-propanediol. researchgate.net The concentration of the chiral modifier often shows a bell-shaped correlation with the enantiomeric excess, indicating a complex interplay between the substrate, modifier, and catalyst surface. researchgate.net
Table 4: Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione
| Catalyst System | Primary Product | Enantiomeric Excess (ee) |
|---|---|---|
| Platinum / Cinchonidine | (R)-1-hydroxy-1-phenylpropanone | 64% |
Transition-Metal-Catalyzed Dehydrative Thioetherification of Alcohols with Thiols
The formation of C-S bonds via the reaction of alcohols with thiols represents an atom-economical and environmentally benign approach to synthesizing thioethers. This transformation, known as dehydrative thioetherification, typically requires a catalyst to facilitate the removal of a water molecule. Various transition-metal catalysts have been developed for this purpose.
A range of metals, including zinc, indium, copper, and molybdenum, have been shown to effectively catalyze this reaction. chemrevlett.comchemrevlett.comresearchgate.net For example, inexpensive ZnI₂ and ZnCl₂ can catalyze the reaction between various functionalized benzylic alcohols and a range of thiols to produce the corresponding thioethers in moderate to high yields (71-99%). chemrevlett.com Similarly, indium(III) triflate is highly efficient, requiring very low catalyst loadings (0.1-0.2 mol%) for the reaction of secondary and tertiary benzyl alcohols with both aromatic and aliphatic thiols. chemrevlett.com Copper(II) triflate has also been employed for the S-benzylation of various thiols with primary, secondary, and tertiary (hetero)benzyl alcohols, yielding products in 50-99% yield. chemrevlett.com
The reaction scope is generally broad, with benzylic and allylic alcohols showing good reactivity. chemrevlett.com However, aliphatic alcohols are often less reactive under the same conditions. chemrevlett.com The electronic nature of substituents on the aromatic ring of benzylic alcohols can influence the reaction rate, with electron-donating groups typically increasing the rate. chemrevlett.com
Table 5: Catalysts for Dehydrative Thioetherification of Alcohols with Thiols
| Metal Catalyst | Typical Substrates (Alcohols) | Typical Yields |
|---|---|---|
| Zinc (ZnI₂, ZnCl₂) | Benzylic | 71-99% |
| Indium (In(OTf)₃) | Secondary & Tertiary Benzylic | Excellent |
| Copper (Cu(OTf)₂) | Primary, Secondary, Tertiary Benzylic | 50-99% |
Reaction Mechanisms and Mechanistic Studies of 1 Phenylpropane 1 Thiol Chemistry
Radical Reaction Pathways
Radical reactions involving 1-phenylpropane-1-thiol are of significant interest, particularly in the context of polymer chemistry and organic synthesis. These pathways are typically initiated by the homolytic cleavage of the sulfur-hydrogen bond, generating a 1-phenylpropane-1-thiyl radical.
Thiol-Ene Addition Mechanism and Kinetics
The thiol-ene reaction is a prominent example of a radical-mediated addition of a thiol to an unsaturated carbon-carbon bond (an ene). This reaction is known for its high efficiency and stereoselectivity, proceeding via an anti-Markovnikov addition. For this compound, the reaction would involve the addition of its thiyl radical to an alkene.
The radical thiol-ene reaction proceeds through a well-established chain mechanism consisting of three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the formation of a thiyl radical from this compound. This can be achieved through the use of radical initiators, heat, or light (photolysis) researchgate.net. A common method involves a photoinitiator that, upon irradiation, abstracts a hydrogen atom from the thiol, generating the reactive 1-phenylpropane-1-thiyl radical. Aromatic thiols themselves can also act as photoinitiators upon UV or visible light irradiation nih.govacs.org. The initiation process can be represented as follows:
Initiator → 2 R•
R• + Ph-CH(SH)-CH₂-CH₃ → RH + Ph-CH(S•)-CH₂-CH₃
Propagation: The propagation phase consists of two main steps that form a cycle. First, the 1-phenylpropane-1-thiyl radical adds to an alkene at the less substituted carbon atom, which is characteristic of an anti-Markovnikov addition. This addition results in the formation of a carbon-centered radical intermediate. Subsequently, this carbon-centered radical abstracts a hydrogen atom from another molecule of this compound, thereby forming the thioether product and regenerating the thiyl radical, which can then participate in another cycle researchgate.netmdpi.com.
Ph-CH(S•)-CH₂-CH₃ + R'-CH=CH₂ → Ph-CH(S-CH₂-CH•)-R'
Ph-CH(S-CH₂-CH•)-R' + Ph-CH(SH)-CH₂-CH₃ → Ph-CH(S-CH₂-CH₂)-R' + Ph-CH(S•)-CH₂-CH₃
Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, including the combination of two thiyl radicals to form a disulfide, the combination of a thiyl radical with a carbon-centered radical, or the combination of two carbon-centered radicals mdpi.com.
2 Ph-CH(S•)-CH₂-CH₃ → Ph-CH(S-S-CH)-Ph-(CH₂-CH₃)₂
Ph-CH(S•)-CH₂-CH₃ + Ph-CH(S-CH₂-CH•)-R' → Termination Product
2 Ph-CH(S-CH₂-CH•)-R' → Termination Product
The rate and selectivity of the thiol-ene reaction are significantly influenced by the electronic and steric nature of the substituents on both the thiol and the alkene. For aromatic thiols, electron-withdrawing substituents on the phenyl ring can increase the acidity of the thiol and the electrophilicity of the corresponding thiyl radical, which can affect the reaction rate. In the case of this compound, the phenyl group influences the stability of the intermediate radicals.
Studies on analogous systems, such as benzyl (B1604629) thiol, provide insight into these effects. The presence of electron-donating or electron-withdrawing groups on the phenyl ring of the thiol can alter the stability of the thiyl radical and the polarity of the S-H bond, thereby affecting the rates of both the addition and chain transfer steps. For instance, thiols with electron-accepting substituents tend to have lower activation energies for the addition step nih.gov.
The structure of the alkene also plays a crucial role. Electron-rich alkenes generally react faster in radical thiol-ene additions. The regioselectivity of the addition is governed by the formation of the more stable carbon-centered radical intermediate. In the reaction of this compound with a terminal alkene, the thiyl radical will add to the terminal carbon to generate a more stable secondary radical.
| Thiol Substituent (para-position) | Alkene | Relative Reaction Rate | Selectivity |
|---|---|---|---|
| -NO₂ (electron-withdrawing) | Styrene | Higher | High anti-Markovnikov |
| -H (neutral) | Styrene | Reference | High anti-Markovnikov |
| -OCH₃ (electron-donating) | Styrene | Lower | High anti-Markovnikov |
This table presents generalized trends based on studies of substituted thiophenols, which are expected to be similar for substituted this compound derivatives.
Photoinitiators are often employed to initiate thiol-ene reactions under mild conditions using UV or visible light. These molecules absorb light and generate radicals that initiate the chain reaction. Aromatic thiols, including likely this compound, can themselves act as photoinitiators nih.govacs.org. Upon absorption of light, the S-H bond can undergo homolytic cleavage to produce a thiyl radical and a hydrogen atom. The efficiency of this process depends on the wavelength of the irradiation and the photophysical properties of the thiol rsc.org.
| Photoinitiator | Excitation Wavelength (nm) | Initiation Efficiency |
|---|---|---|
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 365 | High |
| Benzophenone (with co-initiator) | 365 | Moderate to High |
| Aromatic Thiols (self-initiation) | 320-405 | Moderate |
This table provides examples of common photoinitiators and their typical excitation wavelengths and efficiencies in thiol-ene reactions.
Thiol-Disulfide Exchange Mechanisms
Thiol-disulfide exchange is a reversible reaction in which a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. This reaction is crucial in various biological and chemical systems.
The generally accepted mechanism for thiol-disulfide exchange is a bimolecular nucleophilic substitution (SN2) reaction nih.govnsf.govresearchgate.net. The reaction is typically base-catalyzed, as the thiolate anion (RS⁻) is a much stronger nucleophile than the neutral thiol (RSH) nih.gov.
In the context of this compound, the reaction would proceed as follows:
Deprotonation: A base removes the acidic proton from the thiol group of this compound to form the corresponding thiolate anion. The pKa of the thiol influences the ease of this step.
Ph-CH(SH)-CH₂-CH₃ + B⁻ ⇌ Ph-CH(S⁻)-CH₂-CH₃ + BH
Nucleophilic Attack: The 1-phenylpropane-1-thiolate anion acts as a nucleophile and attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This attack occurs along the axis of the S-S bond.
Transition State: A transient, linear tri-sulfur intermediate is formed in the transition state.
Displacement: The original S-S bond is cleaved, and a new disulfide bond is formed, releasing a new thiolate anion (R'S⁻) as the leaving group.
Ph-CH(S⁻)-CH₂-CH₃ + R'-S-S-R' → [Ph-CH(S-S(R')-S-R')⁻]‡ → Ph-CH(S-S-R')-CH₂-CH₃ + R'S⁻
Mechanistic Role of Thiolate Anion and Protonation State
The reactivity of this compound is profoundly influenced by the protonation state of its thiol group. The sulfur atom in the thiol (R-SH) is nucleophilic, but its deprotonated form, the thiolate anion (R-S⁻), is a significantly stronger nucleophile. This difference is central to understanding its role in various reaction mechanisms.
The formation of the 1-phenylpropane-1-thiolate anion is typically achieved by treatment with a base. The acidity of the thiol proton allows for its removal, creating a soft, highly polarizable nucleophile. This enhanced nucleophilicity is crucial in reactions such as nucleophilic substitution and addition reactions. For instance, in the thia-Michael addition, the thiolate anion readily adds to α,β-unsaturated carbonyl compounds.
The protonation state of the thiol is also critical in catalytic cycles. In enzyme active sites, a cysteine residue, which is structurally analogous to this compound, can be deprotonated to a thiolate by a basic amino acid residue. This thiolate then acts as a potent nucleophile. Conversely, in acidic media, the thiol group remains protonated, diminishing its nucleophilicity and altering its reactivity profile.
The equilibrium between the thiol and thiolate forms is governed by the pKa of the thiol and the pH of the reaction medium. This equilibrium can be strategically manipulated to control the rate and outcome of a reaction.
Table 1: Comparison of Nucleophilicity
| Species | Structure | Nucleophilicity |
| This compound | C₆H₅CH(SH)CH₂CH₃ | Moderate |
| 1-Phenylpropane-1-thiolate | C₆H₅CH(S⁻)CH₂CH₃ | High |
Acid-Catalyzed Reactions (e.g., Reaction of Thiourea (B124793) with 1-Phenylpropane-1,2-dione)
Acid catalysis plays a pivotal role in the reactions of thiols and related sulfur compounds. A notable example is the reaction of thiourea with 1,2-dicarbonyl compounds, such as 1-phenylpropane-1,2-dione. While direct mechanistic studies on the reaction with 1-phenylpropane-1,2-dione are not extensively documented, a plausible mechanism can be inferred from studies on similar reactions, for example, with benzil. rsc.org
The reaction likely proceeds through the following steps:
Protonation of the Carbonyl: In the presence of an acid catalyst, one of the carbonyl oxygens of 1-phenylpropane-1,2-dione is protonated. This activation increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Thiourea: The sulfur atom of thiourea, acting as a nucleophile, attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate.
Dehydration and Cyclization: Subsequent proton transfers and the elimination of a water molecule lead to the formation of a cyclic intermediate.
Rearrangement and Product Formation: Further rearrangements can occur, potentially leading to the formation of substituted imidazole (B134444) or thiazole (B1198619) derivatives, which are common products from the reaction of thiourea with α-dicarbonyls.
The acid catalyst is crucial as it activates the dione, making it more susceptible to nucleophilic attack by the weakly nucleophilic thiourea. The exact nature of the final product can be influenced by the reaction conditions and the structure of the reactants.
Electrophilic and Nucleophilic Substitution Mechanisms in Synthesis
The synthesis of this compound can be achieved through various routes that rely on fundamental electrophilic and nucleophilic substitution mechanisms.
Nucleophilic Substitution:
A common method for the synthesis of thiols involves the Sₙ2 reaction of a suitable alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis. For the synthesis of this compound, 1-bromo-1-phenylpropane would be a suitable starting material.
The mechanism involves the backside attack of the sulfur nucleophile on the carbon atom bearing the leaving group (bromide). Given that the substrate is a secondary benzylic halide, both Sₙ1 and Sₙ2 pathways are possible. youtube.comreddit.comreddit.com
Sₙ2 Mechanism: A strong sulfur nucleophile in a polar aprotic solvent would favor a concerted Sₙ2 mechanism, leading to inversion of stereochemistry if the starting material is chiral.
Sₙ1 Mechanism: In a polar protic solvent with a weaker sulfur nucleophile, the reaction may proceed via an Sₙ1 mechanism. This would involve the formation of a resonance-stabilized benzylic carbocation, leading to a racemic mixture of the product. reddit.com
Table 2: Factors Influencing Substitution Mechanism in the Synthesis of this compound
| Factor | Favors Sₙ1 | Favors Sₙ2 |
| Nucleophile | Weak (e.g., H₂S) | Strong (e.g., RS⁻) |
| Solvent | Polar Protic (e.g., ethanol) | Polar Aprotic (e.g., acetone) |
| Leaving Group | Good (e.g., -OTs) | Good (e.g., -Br, -I) |
| Substrate | Secondary benzylic | Secondary benzylic |
Electrophilic Substitution:
While direct electrophilic substitution on the aromatic ring to introduce the 1-thiopropyl group is not a standard method, electrophilic aromatic substitution is a key strategy for synthesizing substituted precursors. For instance, Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride would yield propiophenone. This ketone can then be reduced to the corresponding alcohol, 1-phenyl-1-propanol, which can be converted to the thiol via a substitution reaction (e.g., by converting the alcohol to a good leaving group like a tosylate, followed by reaction with a sulfur nucleophile).
The mechanism of the initial Friedel-Crafts acylation involves the formation of an acylium ion electrophile, which then attacks the benzene ring to form a resonance-stabilized carbocation (the sigma complex). Deprotonation then restores the aromaticity of the ring.
Derivatives and Analogues of 1 Phenylpropane 1 Thiol: Synthesis and Research Significance
Structurally Modified Thiol Derivatives
Phenol-Based Thiol Derivatives for Polymerization Applications
Phenol-based thiol derivatives represent a significant class of compounds in the field of polymer chemistry, particularly in thiol-ene photopolymerizations. researchgate.net These reactions are of growing interest for applications such as coatings and dental restoratives. researchgate.net The synthesis of these derivatives often involves a multi-step process, starting from common phenolic compounds like bisphenol A.
A general synthetic strategy involves the radical addition of thioacetic acid to allyl-modified phenolic precursors, followed by hydrolysis to yield the desired thiol groups. researchgate.net For instance, bisphenol A can be hydroxymethylated and subsequently etherified to introduce multiple allyl groups. researchgate.net The resulting allyl-modified bisphenol is then reacted with thioacetic acid. The final step is the hydrolysis of the thioester to unveil the thiol functional groups. researchgate.net
The research significance of these phenol-based thiol derivatives lies in their potential to create hydrolytically stable polymers. researchgate.net Many conventional thiols used in polymerization are ester derivatives, which can be susceptible to hydrolysis. By creating ester-free thiol derivatives, the resulting polymers exhibit enhanced durability, especially in aqueous environments. researchgate.net Research has shown that polymers formulated with these phenol-based thiols can exhibit superior mechanical properties, such as flexural strength and modulus of elasticity, compared to those made with standard thiols like pentaerythritol tetra(3-mercaptopropionate) (PETMP). researchgate.net
| Precursor Compound | Modification Steps | Final Thiol Derivative Type | Key Advantage in Polymerization |
| Bisphenol A | Allylation, Thioacetic Acid Addition, Hydrolysis | Multi-thiol bisphenol | Enhanced hydrolytic stability and mechanical properties of the resulting polymer. researchgate.net |
| Trisphenol derivatives | Allylation, Thioacetic Acid Addition, Hydrolysis | Multi-thiol trisphenol | Improved crosslinking density and thermal stability. |
Amino Thiol Derivatives (e.g., (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol)
Amino thiol derivatives, particularly those with protecting groups like the tert-butoxycarbonyl (Boc) group, are crucial building blocks in synthetic chemistry. The Boc group is an acid-labile protecting group for the α-amino group, which is stable under most basic and nucleophilic conditions, making it ideal for multi-step syntheses. seplite.comorganic-chemistry.org
The synthesis of a compound like (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol can be conceptualized from readily available chiral starting materials, such as the corresponding amino acid, phenylalanine. A plausible synthetic route would involve the reduction of the carboxylic acid functionality of N-Boc-phenylalanine to an alcohol, followed by conversion of the hydroxyl group to a leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a sulfur nucleophile, such as thioacetate (B1230152), followed by deacetylation, would yield the desired thiol. Stereochemical control is a key aspect of this synthesis to retain the (S)-configuration.
The research significance of such Boc-protected amino thiols is extensive, particularly in peptide and protein chemistry. rsc.org The thiol group of cysteine, an amino acid, is highly reactive and often requires protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. rsc.org Protected amino thiols that are not proteinogenic can be incorporated into peptide chains to create modified peptides with unique structural and functional properties. These modifications can enhance biological activity, improve stability, or serve as handles for conjugation to other molecules.
| Derivative | Protecting Group | Synthetic Precursor (Example) | Research Significance |
| (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol | tert-butoxycarbonyl (Boc) | (S)-N-Boc-phenylalanine | Building block for modified peptides and peptidomimetics; introduction of a reactive thiol group at a specific position. rsc.org |
Thiophenol Derivatives
Thiophenol derivatives are a broad class of organosulfur compounds that have found numerous applications, especially in medicinal chemistry. researchgate.netnih.gov The synthesis of thiophenols can be achieved through several methods, including the reduction of benzenesulfonyl chlorides or the reaction of organometallic reagents like Grignard or organolithium reagents with elemental sulfur. nih.gov
The introduction of a thiol group onto a phenyl ring can significantly alter the biological properties of a molecule. Thiophenol derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govencyclopedia.pub For example, the thiophene ring, a related sulfur-containing heterocycle, is a structural component in numerous marketed drugs. researchgate.net The sulfur atom in these compounds can participate in various biological interactions, contributing to their therapeutic effects.
The research in this area focuses on the synthesis of novel thiophenol derivatives and the evaluation of their biological activities. Structure-activity relationship (SAR) studies are often conducted to understand how different substituents on the phenyl ring influence the compound's efficacy and to design more potent and selective therapeutic agents. researchgate.net
Cyclized and Heterocyclic Analogues
Thiazoline Derivatives
Thiazolines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. They are important structural motifs in many biologically active natural products and synthetic compounds. seplite.com A common and effective method for the synthesis of 2-thiazolines is the condensation reaction between a β-amino thiol and a carboxylic acid or its derivative (such as an ester or nitrile). rsc.orgresearchgate.net This reaction involves the nucleophilic attack of the thiol group on the carbonyl carbon (or nitrile carbon), followed by an intramolecular cyclization with the elimination of water (or another small molecule).
The research significance of thiazoline derivatives stems from their diverse biological activities and their utility as synthetic intermediates. seplite.com The thiazoline ring can act as a chiral auxiliary in asymmetric synthesis or as a ligand in catalysis. rsc.org In medicinal chemistry, thiazoline-containing compounds have shown promise as anticancer, anti-HIV, and antibiotic agents. seplite.com The formation of the thiazoline ring from a linear precursor like an amino thiol analogue of 1-phenylpropane-1-thiol would be a key step in accessing a library of potentially bioactive compounds.
| Heterocycle | Key Synthetic Precursors | Common Synthetic Method | Research Significance |
| Thiazoline | β-Amino thiol, Carboxylic acid/ester/nitrile | Condensation/Cyclization | Biologically active scaffolds, chiral auxiliaries, synthetic intermediates. seplite.comrsc.org |
Thietane Derivatives (Four-membered Thiaheterocycles)
Thietanes are four-membered heterocyclic compounds containing a sulfur atom. organic-chemistry.org These strained ring systems are found in some natural products and have applications in medicinal chemistry and as synthetic intermediates. nih.govgoogle.com A traditional and widely used method for the synthesis of the thietane ring is the reaction of a 1,3-dihaloalkane with a sulfide (B99878) salt, such as sodium sulfide. organic-chemistry.orgnih.govnih.gov This reaction proceeds via a double nucleophilic substitution, where the sulfide ion displaces both halide leaving groups to form the four-membered ring.
The research significance of thietane derivatives is growing as their unique conformational properties and ability to act as bioisosteres for other chemical groups are increasingly recognized. The strained thietane ring can influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. In drug discovery, the incorporation of a thietane moiety can lead to improved pharmacological profiles. For a this compound analogue, conversion to a 1,3-difunctionalized propane derivative would provide a direct precursor for the synthesis of a phenyl-substituted thietane.
| Heterocycle | Key Synthetic Precursors | Common Synthetic Method | Research Significance |
| Thietane | 1,3-Dihaloalkane, Sulfide salt | Double nucleophilic substitution | Bioisosteric replacement, modification of physicochemical properties in drug discovery. nih.gov |
Oxadiazole and Triazole Derivatives
The incorporation of oxadiazole and triazole moieties into larger molecular frameworks is a well-established strategy in medicinal chemistry to enhance pharmacological activity. researchgate.net These five-membered heterocyclic rings are considered important pharmacophores due to their favorable pharmacokinetic properties and their ability to engage in hydrogen bonding with biological macromolecules. researchgate.net Research into derivatives containing the 1,3,4-oxadiazole and 1,2,4-triazole scaffolds has revealed a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and analgesic properties. nih.gov
The synthesis of these derivatives often begins with a core structure which is then elaborated to include the heterocyclic ring. A common synthetic route involves the conversion of a carboxylic acid to a corresponding acid hydrazide. This intermediate can then be treated with carbon disulfide or ammonium thiocyanate to yield the 1,3,4-oxadiazole or triazole-3-thione rings, respectively. nih.gov For instance, the hydrazinolysis of a 1,3,4-oxadiazole-2-thione can produce an amino-1,2,4-triazole-3-thiol, which serves as a versatile intermediate for further functionalization, such as the formation of Schiff bases. nih.gov The rationale behind creating such derivatives is that the resulting hybrid molecules may exhibit synergistic or enhanced biological effects compared to the individual components. The oxadiazole and triazole rings act as rigid linkers or bioisosteres for other functional groups like esters and amides, often improving metabolic stability and binding affinity. researchgate.net
The research significance of these derivatives is underscored by the continuous exploration of new synthetic methodologies and the evaluation of their therapeutic potential against various diseases. rroij.com Studies have shown that even minor structural modifications to the substituents on the oxadiazole or triazole ring can lead to significant changes in biological activity, highlighting the importance of these scaffolds in the design of novel therapeutic agents. nih.gov
Pyridine (B92270) and Furan Moiety Containing Derivatives (e.g., Oxime Ethers)
Pyridine and furan are fundamental heterocyclic structures frequently integrated into pharmacologically active compounds to modulate their biological and physicochemical properties. researchgate.netresearchgate.net The pyridine ring, a six-membered heteroaromatic, is a common feature in many established drugs, valued for its ability to improve water solubility and participate in hydrogen bonding, which can enhance interactions with biological targets. nih.gov Furan derivatives are also significant, forming the core of numerous compounds with applications as antibacterial, anti-inflammatory, and antitumor agents. researchgate.net
The synthesis of derivatives containing these moieties is diverse. The Kröhnke pyridine synthesis, for example, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to form highly substituted pyridines. researchgate.net Another approach is the Ugi-Zhu three-component reaction, which has been utilized to create complex structures like bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones. semanticscholar.org The incorporation of these rings is a key strategy in drug discovery, as they can significantly influence a molecule's potency, selectivity, and metabolic stability. nih.gov
Research into these derivatives has led to the discovery of compounds with a wide range of biological activities. For example, certain furan- and thiophene-substituted pyridines have been studied as topoisomerase II inhibitors. researchgate.net Newly isolated pyridine and furan derivatives from the fungus Irpex lacteus have demonstrated moderate angiotensin-converting enzyme (ACE) inhibitory activity. nih.gov The versatility of these scaffolds continues to make them a major focus of research for the development of new therapeutic agents to combat conditions ranging from microbial infections to hypertension. nih.govnih.gov
Benzimidazol-1-yl-1-phenylpropanone Analogues
Benzimidazole is a bicyclic heterocyclic compound, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring, that is considered a privileged scaffold in medicinal chemistry. nih.gov Its derivatives are known to possess a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.com The synthesis of benzimidazole analogues, such as those related to 1-phenylpropanone, is an active area of research aimed at developing new therapeutic agents.
Synthetic strategies for benzimidazole derivatives are numerous and have evolved to include more efficient and environmentally friendly methods. A primary method involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. nih.govrsc.org Modern protocols often employ catalysts such as p-toluenesulfonic acid or nanocomposites under solvent-free conditions to improve yields and simplify product isolation. nih.gov For instance, a versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the reaction of an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur. rsc.org This ketone structure is a close analogue of the propanone target.
The research significance of these analogues lies in their proven therapeutic value. Many marketed drugs contain the benzimidazole core. Research has shown that specific substitutions on the benzimidazole ring system can lead to potent biological activity. For example, various 2-substituted benzimidazole derivatives have shown significant analgesic and anti-inflammatory effects in preclinical studies. nih.gov The continued development of novel synthetic routes and the exploration of the structure-activity relationships of new analogues are critical for discovering next-generation drugs. mdpi.com
BODIPY-pyrrolo[3,4-b]pyridin-5-ones
BODIPY (boron-dipyrromethene) dyes are a class of fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. When conjugated with other heterocyclic systems, such as pyrrolo[3,4-b]pyridin-5-ones, they create novel fluorophores with unique photophysical properties. These conjugates are of significant research interest for their potential applications in materials science and as fluorescent probes. nih.govfrontiersin.org
The synthesis of these complex molecules can be achieved efficiently through one-pot multicomponent reactions. A series of meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates have been synthesized using a Sc(III)-catalyzed Ugi-Zhu three-component reaction followed by a cascade sequence. nih.govresearchgate.net This method allows for the creation of bis-chromophoric systems in a single experimental step with moderate yields (20%-46%). frontiersin.org
The resulting conjugates exhibit interesting photophysical behaviors, including dual emission and fluorescence sensitivity to environmental factors like viscosity. nih.govresearchgate.net Studies have shown a linear relationship between increasing solvent viscosity and the fluorescence intensity of these compounds. frontiersin.org The UV-Vis spectra typically show two main absorption bands corresponding to the individual pyrrolo[3,4-b]pyridin-5-one (around 285 nm) and meso-phenyl-BODIPY (around 506 nm) chromophores. frontiersin.org Similarly, the emission spectra display two distinct bands, one for each core, demonstrating the electronic interaction between the two moieties. nih.gov This tunable fluorescence response makes them promising candidates for use as molecular rotors or viscosity sensors.
| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |
|---|---|---|
| Compound 1 | 285, 506 | 440, 528 |
| Compound 2 | 286, 507 | 438, 529 |
| Compound 3 | 287, 505 | 450, 531 |
Sulfides and Sulfone Derivatives
The synthesis of sulfide and sulfone derivatives from thiols is a fundamental transformation in organic chemistry, providing access to compounds with diverse applications in materials science and pharmaceuticals. The conversion of a thiol, such as this compound, into a sulfide involves the formation of a new carbon-sulfur (C-S) bond. mdpi.com Subsequent oxidation of the resulting sulfide yields the corresponding sulfone.
Numerous methods have been developed for C-S bond formation. These include radical-radical cross-coupling strategies and dehydrative coupling reactions. mdpi.com For example, α-sulfenylated ketones can be synthesized from thiols and TEMPO in the presence of a base at high temperatures. mdpi.com Another approach involves the reaction of aryl thiols with arylhydrazines at room temperature using tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.com These methods offer pathways to unsymmetrical diaryl sulfides and other complex sulfide structures under various reaction conditions.
The research significance of these derivatives is broad. Polyphenylenesulfides (PPS) and their sulfone analogues are high-performance thermoplastics known for their excellent thermal stability and chemical resistance. researchgate.net Copolymers such as poly(p-phenylene sulfide sulfone/ketone) are synthesized via step-polycondensation and are characterized by their superior thermal properties, making them valuable in advanced engineering applications. researchgate.net In medicinal chemistry, the sulfide and sulfone functionalities are present in numerous bioactive molecules, where they can influence properties such as metabolic stability and receptor binding affinity. The ongoing development of efficient and selective methods for the synthesis of these derivatives is crucial for advancing both material science and drug discovery.
Carbohydrate-Thiol Conjugates (e.g., S-Disaccharides via Thiol-Ene Coupling)
Carbohydrate-thiol conjugates are molecules that link a sugar moiety to a thiol-containing compound. These conjugates are of significant interest in glycobiology and materials science, particularly for their use in creating biocompatible surfaces and targeted drug delivery systems. The thiol group provides a versatile handle for immobilization onto surfaces, such as gold, to form self-assembled monolayers (SAMs). researchgate.net
The synthesis of these conjugates can be achieved through various methods. One approach involves the preparation of 1-glycosyl thiols, which can then be coupled to other molecules. researchgate.net An efficient method for this is the direct reaction of per-O-acetylated sugars with potassium thioacetate in the presence of a Lewis acid. researchgate.net Another powerful technique for forming carbohydrate-thiol linkages is the photoinitiated thiol-ene reaction. This "click" reaction involves the radical-mediated addition of a thiol across a double bond (an ene), proceeding with high efficiency and selectivity under mild conditions. rsc.org This method is particularly useful for attaching carbohydrates to surfaces or nanoparticles. For example, thiol-functional nanoparticles can be readily synthesized in a one-pot process and subsequently reacted with alkene-modified carbohydrates. rsc.org
The research significance of these conjugates stems from their ability to mimic the glycocalyx, the carbohydrate-rich layer on cell surfaces. SAMs formed from carbohydrate-terminated thiols are used as model systems to study carbohydrate-protein interactions and to create surfaces that resist non-specific protein adsorption. researchgate.net Furthermore, the development of S-disaccharides and other thioglycosides, which are more stable to enzymatic cleavage than their O-glycoside counterparts, is an important area in the design of carbohydrate-based drugs and enzyme inhibitors. researchgate.net
Applications of 1 Phenylpropane 1 Thiol and Its Derivatives in Advanced Organic Synthesis and Materials Science
Polymer Chemistry and Material Applications
The versatility of the thiol group in "click" chemistry reactions, particularly thiol-ene photopolymerization, makes 1-phenylpropane-1-thiol and its derivatives attractive candidates for creating a wide array of polymeric materials with tailored properties.
Thiol-ene photopolymerization is a powerful and efficient method for polymer synthesis, known for its rapid reaction rates, low energy consumption, and high conversion. mdpi.com This step-growth polymerization mechanism offers several advantages over traditional chain-growth polymerizations, including reduced oxygen inhibition, lower shrinkage stress, and the formation of more homogeneous polymer networks. radtech.orgrsc.orgnih.gov The incorporation of aromatic thiols, such as this compound, into thiol-ene formulations can further enhance the properties of the resulting materials.
The thiol-ene chemistry platform is well-suited for producing high-performance coatings due to its advantages of rapid and uniform cross-linking, delayed gelation, reduced shrinkage, and insensitivity to oxygen. rsc.org The use of aromatic thiols in these formulations can contribute to improved thermal and mechanical properties of the cured coatings. acs.org Studies on bio-based hybrid aromatic–aliphatic monomers in thiol-ene photopolymerization have shown that the presence of aromatic rings can lead to polymers with higher glass transition temperatures (Tg), a desirable characteristic for many coating applications. mdpi.com For instance, polymers derived from monomers containing aromatic cinnamic moieties exhibited significantly higher Tg values compared to those produced from purely aliphatic monomers. mdpi.com
In the field of dental restorative materials, polymerization shrinkage and the associated stress are major challenges that can lead to restoration failure. dentaleconomics.com Thiol-ene based systems are advantageous for dental applications due to their potential for low polymerization shrinkage stress. nih.govnih.gov The use of aromatic thiols in dental resins has been shown to be beneficial in resisting plasticizer migration and improving the stability of the polymer. nih.gov Research on ester-free thiol-modified bis- and trisphenol derivatives, which are aromatic thiols, has demonstrated that they can lead to better flexural strength and modulus of elasticity in thiol-ene photopolymerizations compared to commonly used aliphatic thiols like pentaerythritoltetra(3-mercaptopropionate) (PETMP). beilstein-journals.org Specifically, after water storage, the mechanical properties of materials derived from these aromatic thiols were found to be significantly higher than the PETMP reference system. beilstein-journals.org This suggests that the incorporation of aromatic thiols like this compound could lead to more durable and long-lasting dental restorations.
| Thiol Monomer | Flexural Strength (MPa) | Flexural Modulus (GPa) | Flexural Strength after Water Storage (MPa) | Flexural Modulus after Water Storage (GPa) |
|---|---|---|---|---|
| Aromatic Thiol Derivative 1 | 121.8 | 4.5 | 120.5 | 4.3 |
| Aromatic Thiol Derivative 2 | 115.2 | 4.2 | 114.8 | 4.1 |
| Pentaerythritoltetra(3-mercaptopropionate) (PETMP) (Aliphatic) | 109.3 | 3.8 | 55.6 | 1.8 |
The mechanical properties of thiol-ene polymers can be effectively tailored by manipulating the structure of the thiol and ene monomers. uwyo.eduuwyo.edu The incorporation of rigid aromatic structures, such as the phenyl group in this compound, is a known strategy to enhance the mechanical strength and stiffness of the resulting polymer network. acs.org The combination of aromatic rings from phenolic acids with multifunctional thiols has been shown to produce networks with high homogeneity, good mechanical strength, and tunable glass transition temperatures. acs.org
A primary advantage of thiol-ene photopolymerization is the significant reduction in polymerization-induced shrinkage stress compared to traditional acrylate-based systems. nih.govresearchgate.netnih.gov This is attributed to the step-growth mechanism which delays the gel point, allowing for more of the shrinkage to occur before the material solidifies. nih.gov The use of aromatic thiols can further contribute to stress reduction. For instance, ternary systems of methacrylate-thiol-ene have been shown to exhibit lower shrinkage stress than the corresponding binary thiol-ene or methacrylate systems. nih.govacs.org This is partly because the thiol-ene component can act as a solvent in the initial stages of polymerization, further delaying the onset of stress development. nih.gov
| Polymer System | Shrinkage Stress (MPa) |
|---|---|
| BisGMA/TEGDMA (Dimethacrylate Control) | 2.6 ± 0.2 |
| PETMP/TATATO (Thiol-Ene) | 1.6 ± 0.1 |
| EBPADMA/PETMP/TATATO (Methacrylate-Thiol-Ene) | 1.4 ± 0.1 |
| Thiol-Yne-Methacrylate (70 wt% Methacrylate) | 1.2 ± 0.2 |
Dual cure polymer systems utilize two distinct polymerization mechanisms to achieve a higher degree of control over the curing process and the final material properties. rsc.orguni-freiburg.deupc.edu These systems often combine photopolymerization with a thermal curing step. Thiol-ene chemistry is well-suited for incorporation into dual cure systems due to the versatility of the thiol group, which can participate in various "click" reactions. rsc.orgupc.edu
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for applications in gas storage, catalysis, and sensing. acs.orgrsc.org The synthesis of COFs typically involves the connection of organic building blocks through strong covalent bonds. acs.org The incorporation of functional groups, such as thiols, into the COF structure can impart unique properties and expand their range of applications.
Thiol-decorated COFs have been synthesized using aromatic dithiol precursors, demonstrating the feasibility of incorporating thiol functionalities into these ordered frameworks. uwyo.edu These thiol groups can serve as active sites for catalysis or for the coordination of metal ions. For instance, thiol-functionalized COFs have shown potential as materials for high-performance supercapacitors and as heterogeneous catalysts. uwyo.edu While the direct use of this compound as a primary building block for COF synthesis has not been extensively reported, its aromatic structure and reactive thiol group suggest its potential as a precursor or a modifying agent for creating functionalized COFs. Postsynthetic modification of existing COFs is a common strategy to introduce new functionalities, and the thiol group of this compound could be utilized in such approaches. nih.gov
The unique combination of an aromatic ring and a reactive thiol group in this compound and its derivatives makes them valuable tools in materials science research. Aromatic thiols, in general, are known to influence the properties of polymers in various ways. Their incorporation can lead to materials with higher refractive indices, improved thermal stability, and enhanced mechanical properties. researchgate.net
Furthermore, aromatic thiols have been investigated as photoinitiators for polymerization reactions. nih.govacs.orgrsc.org Their photodynamics differ from aliphatic thiols, allowing them to effectively initiate polymerization under UV and visible light. acs.org This opens up possibilities for developing novel photo-curable materials with tailored properties. The study of aromatic thiols and their derivatives, including this compound, contributes to a fundamental understanding of structure-property relationships in polymer and materials science, paving the way for the design of new materials with advanced functionalities.
Thiol-Ene Photopolymerizations for Novel Material Design
Chiral Ligand and Catalyst Design
The unique structural and electronic properties of this compound and its derivatives have led to their exploration in the sophisticated fields of chiral ligand design and catalysis. Their ability to influence stereochemical outcomes is pivotal in creating enantiomerically pure compounds and materials.
Applications as Ligands for Chiral Nanoparticles (e.g., Gold Nanoclusters)
Chiral thiols are instrumental in imparting chirality to metal nanoclusters, which are of great interest for their unique optical and catalytic properties. This compound, specifically, serves as a valuable chiral ligand for the synthesis and modification of gold nanoclusters. When a chiral thiol like (S)-1-phenylpropane-1-thiol binds to the surface of a gold nanocluster, it creates a chiral footprint. This can either induce chirality in an otherwise achiral gold core or interact with an intrinsically chiral core to favor the formation of one enantiomer over the other. The arrangement of the gold-sulfur staple motifs at the cluster's surface becomes chiral, leading to distinct chiroptical responses, such as signals in circular dichroism (CD) spectroscopy.
The direct synthesis of chiral nanoclusters often involves using a chiral thiol during the initial reduction of the gold precursor. This approach, known as direct synthesis, can lead to the preferential formation of enantiopure nanoclusters, significantly enhancing yield and thermal stability compared to methods requiring post-synthesis separation. nih.gov
Ligand exchange reactions (LERs) are a powerful and versatile post-synthetic modification technique to introduce functionality and chirality to pre-formed nanoparticles. tcd.ienih.govnsf.gov This method allows for the introduction of chiral thiols, such as R/S-1-phenylpropane-1-thiol, onto the surface of an achiral or racemic nanocluster, thereby inducing or amplifying chirality. tcd.ienih.gov
An LER involves the displacement of existing ligands on the nanocluster surface by new, incoming ligands from the solution. This process can transform an achiral cluster into a chiral one or enhance the enantiomeric excess of an intrinsically chiral cluster. tcd.ienih.govnih.gov For instance, research has shown that reacting achiral clusters like Au₂₅(SBu)₁₈ with enantiopure R- or S-1-phenylpropane-1-thiol can lead to size conversion and the formation of new chiral clusters, such as Au₂₈(this compound)₂₁. nih.gov This demonstrates the profound impact of ligand exchange on the structure and properties of the nanocluster.
The key advantages of using LERs include versatility in terms of the steric bulk and solubility of the ligands that can be introduced, which might be challenging to incorporate via direct synthesis. nih.gov
Table 1: Example of Ligand Exchange Reaction Involving this compound
| Starting Nanocluster | Incoming Chiral Ligand | Resulting Nanocluster | Primary Outcome |
|---|---|---|---|
| Au₂₅(SBu)₁₈ | R/S-1-phenylpropane-1-thiol (R/S-PPT) | Au₂₈(R/S-PPT)₂₁ | Chirality Induction & Size Transformation nih.gov |
Computational studies, particularly those using Density Functional Theory (DFT), have been crucial in elucidating the mechanism of ligand exchange reactions on gold nanoclusters. These theoretical investigations have corroborated experimental findings that the LER process on thiolate-protected gold clusters predominantly follows an associative, Sₙ2-like mechanism. tcd.ienih.govnih.govthieme-connect.com
In this associative pathway, the incoming thiol(ate) from the solution performs a nucleophilic attack on a solvent-exposed gold atom within the ligand shell of the nanocluster. nih.govthieme-connect.com This forms a transient intermediate where both the incoming and the outgoing ligands are simultaneously bound to the same gold atom. thieme-connect.com Subsequently, the original ligand detaches, completing the exchange. Computational models help to map the energetics of this pathway, including the structure of the transition states and intermediates, providing a microscopic level of insight into the reaction dynamics. nih.gov These studies have shown that the reactivity of different sites on the nanocluster surface can vary, with more exposed gold atoms being more susceptible to ligand exchange. nih.govthieme-connect.com
Function as Chiral Auxiliaries and Resolving Agents in Organic Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. The auxiliary, which is itself enantiomerically pure, is attached to an achiral substrate. Its chiral nature then directs subsequent reactions, leading to the preferential formation of one diastereomer over another. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
While compounds like oxazolidinones and 8-phenylmenthol are classic examples of chiral auxiliaries, the application of this compound for this specific purpose is not widely documented in available scientific literature. In principle, a chiral thiol could be used as an auxiliary, for instance, by forming a thioester or thioacetal, to direct stereoselective additions or rearrangements before being cleaved.
Utility in Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of chirality, organocatalysts are designed to create stereogenic centers with high enantioselectivity. A significant application relevant to secondary thiols like this compound is their separation via kinetic resolution.
Kinetic resolution is a method for separating a racemic mixture based on the different reaction rates of its enantiomers with a chiral catalyst or reagent. nih.govthieme-connect.com An important advancement in this area is the organocatalytic acylative kinetic resolution of secondary thiols. thieme-connect.com Research has demonstrated a synergistic organocatalytic process where a chiral catalyst, typically derived from cinchona alkaloids, is used to resolve a racemic mixture of secondary aromatic thiols. nih.govthieme-connect.com
In this process, the chiral catalyst selectively facilitates the acylation of one thiol enantiomer from the racemic mixture at a much faster rate than the other. thieme-connect.com This allows for the separation of the unreacted, enantioenriched thiol from the acylated product. This method has shown high selectivity factors (S values up to 226), enabling both the recovered thiol and the product to be obtained with high enantiomeric excess (>95% ee) at around 51% conversion. nih.gov This approach provides a powerful tool for accessing enantiomerically pure secondary thiols, which are valuable precursors for various organosulfur compounds. nih.gov
Chemical Probes and Analytical Reagents
Chemical probes are small molecules used to study biological systems or chemical reactions. Thiols are a class of compounds well-suited for this role due to the high nucleophilicity of the sulfhydryl group. They can act as reactive probes for detecting electrophilic species through covalent bond formation. Common reactions include nucleophilic substitution, Michael additions, or the cleavage of disulfide bonds. While the general reactivity of thiols makes them suitable as probes, specific documented applications of this compound as a chemical probe or a specialized analytical reagent are not prominent in the surveyed literature.
Probes for Studying Protein-Thiol Interactions and Thiol-Disulfide Exchange Reactions in Biological Systems
The study of noncovalent interactions and dynamic covalent reactions within biological systems is fundamental to understanding protein structure and function. Thiols, particularly the cysteine residue in proteins, play a crucial role in these processes. This compound serves as a valuable small-molecule model for investigating the intricate interactions involving biological thiols.
Protein-Thiol Interactions: Thiols can engage in significant noncovalent interactions with aromatic rings, known as S–H/π interactions. nih.gov These interactions, observed between cysteine and aromatic residues like phenylalanine in proteins, contribute to protein stability and molecular recognition. nih.govresearchgate.net The interaction involves the thiol S-H group and the electron-rich π system of an aromatic ring. nih.gov this compound, which contains both a thiol group and a phenyl ring, provides a simplified system to study the fundamental stereoelectronic and energetic properties of these S-H/π interactions, which are otherwise difficult to isolate in a complex protein environment. nih.gov
Thiol-Disulfide Exchange: This reaction is a critical process in biology, responsible for the formation, cleavage, and rearrangement of disulfide bonds, which are essential for the correct folding and stability of many proteins. nih.govresearchgate.netnih.gov The reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and a new thiol. researchgate.net This exchange is central to the function of oxidoreductase enzymes like protein disulfide isomerase (PDI) that catalyze oxidative protein folding. nih.govnih.gov The kinetics and mechanisms of these exchange reactions can be studied using model compounds. This compound can be used as a reactant in kinetic studies to probe the reactivity of various disulfide-containing molecules, helping to elucidate the factors that govern reaction rates and equilibria in complex biological milieus. nih.govscispace.com
Reagents in Lignin (B12514952) Depolymerization Analysis (Thioacidolysis)
Lignin is a complex aromatic polymer that constitutes a major component of lignocellulosic biomass. researchgate.netosti.govlakeheadu.ca Understanding its structure is crucial for the efficient utilization of biomass in biorefineries. Thioacidolysis is a powerful analytical technique used for the chemical degradation of lignin to determine its composition and structure. nih.govnih.gov The method selectively cleaves the most abundant linkages in lignin, the β-O-4 aryl ether bonds, without affecting most carbon-carbon bonds. nih.gov
The process involves treating the biomass sample with a thiol reagent in the presence of a Lewis acid catalyst, typically boron trifluoride etherate. While ethanethiol is the most commonly used thiol for this procedure, the fundamental chemistry relies on the nucleophilic action of the thiol to cleave the ether linkages. researchgate.netnih.gov This reaction releases monomeric lignin units, which are then derivatized and analyzed, usually by gas chromatography-mass spectrometry (GC-MS). researchgate.netosti.govunt.edu
The primary products of thioacidolysis are thioethylated monomers corresponding to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units that make up the lignin polymer. nih.gov The quantitative analysis of these monomers provides valuable data on:
The total amount of lignin involved in β-O-4 linkages.
The relative abundance of H, G, and S units.
The S/G ratio, which is a critical parameter for assessing the processability of biomass, for instance, in the pulping industry. nih.gov
Recent advancements have focused on developing higher-throughput thioacidolysis methods to facilitate the rapid screening of large numbers of biomass samples, which is essential for genetic studies and plant breeding programs aimed at improving biomass quality. researchgate.netosti.govnih.govunt.edu
Table 1: Key Aspects of Lignin Thioacidolysis
| Feature | Description | Significance |
| Principle | Selective cleavage of β-O-4 aryl ether linkages in lignin. | Allows for the depolymerization of lignin into its constituent monomers for analysis. nih.gov |
| Reagents | A thiol (e.g., ethanethiol) and a Lewis acid catalyst (e.g., BF₃·OEt₂). | The thiol acts as a nucleophile to break the ether bond and "cap" the resulting fragments. |
| Products | Thioether derivatives of lignin monomers (H, G, and S units). | Quantification of these products reveals the uncondensed lignin composition. nih.gov |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS). | Used to separate, identify, and quantify the monomeric products. researchgate.netunt.edu |
| Application | Determination of lignin content, monomer composition (H:G:S ratio), and S/G ratio in biomass. nih.gov | Crucial for evaluating biomass for biorefining, pulping, and agricultural applications. nih.gov |
Application in Chemical Reactivity Assays for Toxicity Prediction (e.g., Protein Surrogate Studies, Thiol Reactivity)
Modern toxicology is increasingly moving away from animal testing towards alternative methods, including in chemico assays that can predict toxicity based on molecular initiating events. ljmu.ac.uk For many toxicities, such as skin sensitization, the initiating event is the covalent binding of a chemical (an electrophile) to nucleophilic sites in proteins, particularly the thiol group of cysteine residues. europa.eu Therefore, measuring the reactivity of a chemical towards thiols can serve as a reliable indicator of its potential toxicity. ljmu.ac.ukeuropa.eu
In this context, this compound can be used as a model nucleophile or a "protein surrogate" in chemical reactivity assays. These assays quantify the rate at which a test chemical depletes the concentration of the thiol surrogate. This reactivity data can then be used in quantitative structure-activity relationship (QSAR) models to predict toxicological endpoints.
The principle involves incubating the test chemical with a known concentration of a model thiol like this compound or a cysteine-containing peptide. The depletion of the thiol over time is measured, often using chromatography. This allows for the classification of chemicals based on their reactivity, which correlates with their toxic potential. europa.eu The use of simple thiols provides a cost-effective and high-throughput method for screening large numbers of chemicals for potential hazards. nih.gov
Table 2: Role of Thiols in Chemical Reactivity Assays for Toxicity Prediction
| Assay Component | Role of this compound (as an example) | Measurement | Toxicological Relevance |
| Test Chemical | Reacts with the thiol if it is an electrophile. | The concentration of the test chemical is varied. | The potential toxicant or sensitizer being evaluated. |
| Protein Surrogate | Acts as the model nucleophile, mimicking a cysteine residue in a skin protein. | The depletion of the thiol is monitored over time. | Provides a quantitative measure of reactivity towards biological targets. europa.eu |
| Reaction | Covalent bond formation between the electrophilic test chemical and the nucleophilic thiol. | The rate of reaction or percentage of thiol depletion is calculated. | The molecular initiating event for toxicities like skin sensitization. ljmu.ac.uk |
| Prediction Model | Reactivity data is used to classify the chemical's toxicity potential (e.g., non-sensitizer to extreme sensitizer). | A correlation between reactivity and known toxicity data is established. | Enables prediction of toxicity without animal testing. europa.eu |
Intermediates in Pharmaceutical and Agrochemical Synthesis
This compound is a valuable chemical intermediate used in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. shiratori-pharm.co.jp Chemical intermediates are compounds that are the product of one chemical reaction and the starting material for the next in a multi-step synthesis. pharmanoble.com The unique combination of a phenyl group, a propyl chain, and a reactive thiol functional group makes this compound a versatile building block.
In pharmaceutical synthesis, the thiol group is particularly important. It can be used to introduce sulfur into a target molecule, which is a common element in many active pharmaceutical ingredients (APIs). The thiol group can undergo a variety of chemical transformations, including:
Alkylation: To form thioethers.
Oxidation: To produce disulfides, sulfoxides, or sulfonic acids.
Addition reactions: Such as addition to double bonds (thiol-ene reaction).
These reactions allow medicinal chemists to modify the structure of lead compounds to optimize their pharmacological properties, such as potency, selectivity, and metabolic stability. While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, its listing as an "advanced chemical intermediate" indicates its role in the proprietary synthesis of various active compounds. shiratori-pharm.co.jp The synthesis of derivatives like β-thiol phenylalanine highlights the utility of thiol-containing building blocks in complex peptide and pharmaceutical chemistry. nih.gov
Analytical and Spectroscopic Characterization of 1 Phenylpropane 1 Thiol and Its Derivatives
Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy - FTIR)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. In the analysis of 1-phenylpropane-1-thiol, the FTIR spectrum is characterized by specific absorption bands that confirm its key structural features.
The most diagnostic feature for a thiol is the S-H stretching vibration. This band typically appears in the region of 2550–2600 cm⁻¹ rsc.org. However, the intensity of this peak is often weak due to the small change in dipole moment associated with the S-H bond vibration rsc.org. Its position can be influenced by hydrogen bonding; a shift to lower wavenumbers may indicate intermolecular interactions mdpi.com.
Another key vibration is the C-S stretch, which is observed in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹ rsc.org. The exact position of this band can vary depending on the conformation of the molecule rsc.org. Additional characteristic bands for this compound include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹ mdpi.com.
Aliphatic C-H stretching: Observed just below 3000 cm⁻¹, corresponding to the propyl chain mdpi.com.
Aromatic C=C stretching: A series of peaks in the 1450–1600 cm⁻¹ region.
C-H bending vibrations: These appear at various frequencies corresponding to the aromatic ring and the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, particularly the deshielding effects of the aromatic ring and the sulfur atom.
Aromatic Protons (C₆H₅): These protons appear as a complex multiplet in the downfield region, typically between 7.2 and 7.4 ppm, which is characteristic of a monosubstituted benzene (B151609) ring rsc.org.
Methine Proton (CH-SH): The proton on the carbon directly attached to both the phenyl group and the sulfur atom is expected to resonate as a triplet around 4.1-4.3 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group.
Thiol Proton (S-H): The chemical shift of the thiol proton can vary significantly (typically 1.2-1.8 ppm for alkyl thiols) and is often observed as a broad singlet rsc.org. Its position is sensitive to concentration, solvent, and temperature. This proton can also undergo rapid exchange with deuterium (B1214612) when a solvent like D₂O is added, causing the signal to disappear, which is a useful diagnostic test rsc.org.
Methylene Protons (CH₂): These protons, adjacent to the methine and methyl groups, appear as a multiplet (sextet) in the range of 1.6-1.9 ppm.
Methyl Protons (CH₃): The terminal methyl group protons are the most upfield, appearing as a triplet around 0.9-1.0 ppm due to coupling with the neighboring methylene group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Methine (CH-SH) | 4.1 - 4.3 | Triplet |
| Methylene (CH₂) | 1.6 - 1.9 | Sextet |
| Thiol (SH) | 1.2 - 1.8 | Broad Singlet |
| Methyl (CH₃) | 0.9 - 1.0 | Triplet |
The ¹³C NMR spectrum provides information on the different carbon environments within this compound. Proton-decoupled spectra show a single peak for each unique carbon atom.
Aromatic Carbons: The carbons of the phenyl ring typically resonate in the 125-145 ppm region oregonstate.edu. The quaternary carbon (ipso-carbon) attached to the propyl chain is expected around 140-145 ppm, while the other aromatic carbons (ortho, meta, para) appear between 125 and 130 ppm rsc.org.
Benzylic Carbon (C-SH): The carbon atom bonded to both the phenyl ring and the sulfur atom is a benzylic carbon oregonstate.edu. Its chemical shift is expected in the range of 40-55 ppm.
Aliphatic Carbons (CH₂ and CH₃): The methylene (CH₂) carbon is expected to appear around 30-35 ppm, while the terminal methyl (CH₃) carbon will be the most upfield, typically resonating between 10 and 15 ppm oregonstate.edu.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (ipso-C) | 140 - 145 |
| Aromatic (C-H) | 125 - 130 |
| Benzylic (CH-SH) | 40 - 55 |
| Methylene (CH₂) | 30 - 35 |
| Methyl (CH₃) | 10 - 15 |
³¹P NMR is not used to directly analyze this compound, but it is a powerful technique for quantifying hydroxyl groups in complex polymers like lignin (B12514952), an application where thiol-containing compounds can be relevant. nanalysis.comnih.gov The method involves derivatizing the sample's hydroxyl groups with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP) unive.it.
This phosphitylation reaction tags every hydroxyl group with a phosphorus atom azom.com. Since ³¹P is a 100% naturally abundant nucleus with a wide chemical shift range, the resulting ³¹P NMR spectrum displays well-resolved signals corresponding to different types of hydroxyl groups (e.g., aliphatic, phenolic, carboxylic acids) in the lignin structure nanalysis.comnih.gov. The distinct chemical shifts of the phosphorus derivatives allow for precise identification and quantification of these functional groups unive.itscholaris.ca.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.
For this compound (C₉H₁₂S), the molecular weight is 152.26 g/mol nih.gov. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 152.
The fragmentation pattern is dictated by the stability of the resulting carbocations. A primary fragmentation pathway for benzylic compounds is α-cleavage (cleavage of the bond adjacent to the aromatic ring).
Benzylic Cleavage: The most significant fragmentation would involve the loss of an ethyl radical (•CH₂CH₃) to form a stable, resonance-stabilized C₇H₇S⁺ fragment at m/z = 123.
Loss of H₂S: Another possible fragmentation is the elimination of a hydrogen sulfide (B99878) molecule, leading to a fragment at m/z = 118 (M - 34).
Tropylium (B1234903) Ion: Further fragmentation could lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z = 91, a common fragment for compounds containing a benzyl (B1604629) group massbank.eu.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Proposed Loss |
|---|---|---|
| 152 | [C₉H₁₂S]⁺ | Molecular Ion (M⁺) |
| 123 | [C₇H₇S]⁺ | •CH₂CH₃ (Ethyl radical) |
| 118 | [C₉H₁₀]⁺ | H₂S (Hydrogen sulfide) |
| 91 | [C₇H₇]⁺ | •C₂H₅S (Ethylthiol radical) |
X-ray Crystallography for Definitive Structural Elucidation
X-ray crystallography is the premier method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at standard conditions, this technique is invaluable for the definitive structural elucidation of its solid derivatives, such as metal-thiolate complexes researchgate.netresearchgate.net.
When this compound acts as a ligand and coordinates to a metal center, the resulting complex can often be crystallized. Analysis of the single-crystal X-ray diffraction data allows for the unambiguous determination of:
Bond lengths and angles: Precise measurement of the distances and angles between all atoms in the crystal lattice.
Coordination geometry: The arrangement of the thiol ligand(s) around the metal center.
Stereochemistry: The absolute configuration of chiral centers, if present.
Intermolecular interactions: How the complex molecules pack together in the crystal.
This technique is crucial in fields like coordination chemistry and materials science, where understanding the exact structure of metal-thiolate compounds is essential for determining their properties and reactivity nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within molecules containing chromophores. In this compound, the primary chromophore is the phenyl group, which gives rise to characteristic absorption bands in the UV region. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.
The electronic spectrum of aromatic compounds like this compound is dominated by π → π* transitions of the benzene ring. Typically, two distinct bands are observed:
The E-band: A strong absorption band, often appearing between 200-230 nm, which corresponds to an electronic transition to a higher excited state.
The B-band: A weaker absorption band, appearing at longer wavelengths, typically between 250-280 nm. This band often displays fine vibrational structure, which can be sensitive to the solvent environment and substitution on the aromatic ring.
In addition to the phenyl group transitions, the thiol group contains non-bonding electrons (n electrons) on the sulfur atom. These electrons can undergo an n → σ* transition. However, these transitions are generally weak and occur at lower wavelengths, often being obscured by the much stronger π → π* absorptions of the aromatic ring.
The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the substitution on the phenyl ring and the solvent used for analysis. For this compound, the propylthiol substituent influences the electronic environment of the phenyl chromophore, affecting the energies of the electronic transitions.
| Transition Type | Typical Wavelength Range (λmax, nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Moiety |
|---|---|---|---|
| π → π* (E-band) | 200 - 230 | 7,000 - 10,000 | Phenyl Ring |
| π → π* (B-band) | 250 - 280 | 200 - 1,000 | Phenyl Ring |
| n → σ* | ~230 - 240 | 100 - 200 | Thiol Group |
Circular Dichroism (CD) for Chiral Compounds
Circular Dichroism (CD) spectroscopy is an essential technique for the characterization of chiral molecules. wikipedia.org this compound possesses a stereogenic center at the carbon atom bonded to the phenyl ring and the thiol group, meaning it exists as a pair of enantiomers: (R)-1-phenylpropane-1-thiol and (S)-1-phenylpropane-1-thiol. These enantiomers are non-superimposable mirror images and are optically active.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. wikipedia.org An achiral molecule will not exhibit a CD spectrum, but a chiral molecule will show positive or negative absorption bands, known as Cotton effects, at the same wavelengths as its UV-Vis absorption bands.
For this compound, the chromophores that absorb UV light (primarily the phenyl ring) are in a chiral environment. Consequently, the electronic transitions that give rise to the UV-Vis spectrum will also produce signals in the CD spectrum. The key features of a CD spectrum are:
Sign: The CD band can be positive or negative, depending on the absolute configuration of the enantiomer and the nature of the electronic transition.
Wavelength: The peaks in the CD spectrum correspond to the λmax values from the UV-Vis spectrum.
Magnitude: The intensity of the signal is measured as molar ellipticity ([θ]) or differential molar absorptivity (Δε).
Crucially, the CD spectra of the (R) and (S) enantiomers of this compound are perfect mirror images of each other. If the (R)-enantiomer shows a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This property makes CD spectroscopy an invaluable tool for determining the enantiomeric purity and absolute configuration of chiral compounds. nih.gov
| Enantiomer | Wavelength (nm) | Hypothetical Molar Ellipticity ([θ], deg·cm²·dmol⁻¹) | Corresponding Transition |
|---|---|---|---|
| (R)-1-Phenylpropane-1-thiol | ~265 | +5000 | π → π* (B-band) |
| ~215 | -12000 | π → π* (E-band) | |
| (S)-1-Phenylpropane-1-thiol | ~265 | -5000 | π → π* (B-band) |
| ~215 | +12000 | π → π* (E-band) |
Note: The molar ellipticity values are hypothetical to illustrate the mirror-image relationship between enantiomers.
Theoretical and Computational Chemistry Studies of 1 Phenylpropane 1 Thiol Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)
Quantum chemical calculations serve as a powerful tool for investigating the intrinsic properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in predicting molecular structure, reactivity, and spectroscopic properties with high accuracy.
DFT calculations are frequently employed to determine the electronic landscape of molecules like 1-phenylpropane-1-thiol. Central to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comschrodinger.com A smaller gap generally indicates higher reactivity and a greater ease of electronic excitation. nih.gov
For this compound, the HOMO is expected to be localized primarily on the sulfur atom, with contributions from the π-system of the phenyl ring, reflecting its capacity to act as an electron donor or nucleophile. Conversely, the LUMO is anticipated to be a π* anti-bonding orbital distributed over the aromatic ring, indicating its ability to accept electron density. The precise energies of these orbitals and the resulting energy gap dictate the molecule's behavior in chemical reactions. irjweb.com Global reactivity parameters derived from these energies, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's stability and reactivity. nih.govirjweb.com
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the ability to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. nih.gov |
| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. irjweb.com |
| Chemical Potential (μ) | Calculated as (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from a system. |
This table outlines key electronic descriptors typically determined through DFT calculations to characterize the reactivity and stability of molecules.
DFT is a cornerstone for mapping the potential energy surface of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For thiols, common reactions include nucleophilic thiol-Michael additions and radical-mediated thiol-ene "click" reactions. nih.govnih.gov Computational studies can distinguish between concerted and stepwise pathways by locating and characterizing all relevant stationary points, including reactants, intermediates, transition states, and products. researchgate.netmdpi.com
In a potential thiol-ene reaction involving this compound, DFT calculations would be used to model the addition of a thiyl radical to an alkene. This involves identifying the geometry of the transition state for the C-S bond formation. nih.gov The structure of this transition state reveals the bond-breaking and bond-forming processes and is crucial for understanding the reaction's feasibility and kinetics. rsc.org For instance, computational models of thio-Michael additions have been used to correct mechanistic assumptions, showing that certain DFT functionals are necessary to accurately predict the existence of carbanion intermediates. nih.gov
Computational studies on thiol addition reactions have quantified these energy barriers, observing a wide range depending on the specific reactants and conditions. rsc.org For example, the reactivity of different alkenes in thiol-ene reactions can be predicted by calculating the activation barriers for the propagation and chain-transfer steps. nih.gov Furthermore, computational models can incorporate solvent effects, which can significantly alter reaction energetics, through methods like the Polarizable Continuum Model (PCM). acs.org
When a reaction can yield multiple stereoisomers, computational chemistry can predict the dominant product by comparing the activation energies of the different transition states. The pathway with the lowest energy transition state will be kinetically favored, leading to the major stereoisomer.
In reactions such as the intramolecular thiol-ene cyclization, the stereochemical outcome (e.g., trans vs. cis products) is determined by the relative stabilities of the competing transition states, which can adopt chair-like or boat-like conformations. nih.gov The final product distribution depends on factors like the stability of the alkyl radicals formed after cyclization, which can be accurately assessed using quantum chemical calculations. nih.gov While specific studies on the torquoelectronic effect in this compound are not documented, this principle illustrates how subtle electronic factors within a transition state, which can be modeled computationally, dictate stereochemical outcomes.
Molecular Modeling and Dynamics Simulations
While quantum mechanics excels at describing electronic structure and reactions for smaller systems, molecular modeling and dynamics (MD) simulations are used to study the behavior of larger, more complex systems over time. mdpi.commdpi.com These methods treat molecules using classical mechanics, allowing for the simulation of systems containing thousands of atoms, such as proteins or nanoclusters in solution. nih.gov
A significant application of theoretical chemistry involving aromatic thiols like this compound is in the study of thiolate-protected gold nanoclusters (AuNCs). researchgate.netnih.gov These atomically precise clusters, such as Au₂₅(SR)₁₈ and Au₃₈(SR)₂₄, are of immense interest for their unique optical and electronic properties. rsc.orgrsc.org this compound can serve as the protecting 'SR' ligand on the surface of these clusters.
The functionalization of AuNCs is often achieved through ligand exchange reactions (LERs), where a free thiol in solution replaces a bound thiolate on the nanocluster surface. nih.govrsc.org Both experimental and computational studies support that these reactions typically proceed via an associative, Sₙ2-like mechanism. researchgate.netrsc.orgnih.gov DFT calculations and MD simulations are used to model this process, providing a step-by-step view of the exchange pathway. The incoming thiol molecule approaches a gold atom on the cluster surface, forming a transient intermediate before the original ligand is displaced. nih.gov MD simulations reveal the dynamic nature of the gold-sulfur interface, showing that the ligand shell is not static but flexible. researchgate.netnih.gov
| Finding | Computational Method | Reference |
|---|---|---|
| Ligand exchange proceeds via an associative (SN2-like) mechanism. | DFT Calculations | researchgate.netrsc.orgnih.gov |
| The Au-S interface is flexible and dynamic, allowing for ligand migration. | Molecular Dynamics (MD) | researchgate.netnih.gov |
| Ligand exchange can occur at specific, preferred sites on the nanocluster surface. | DFT Calculations / MD Simulations | researchgate.netrsc.org |
| The full chemical structure of the thiol ligand (vs. simplified models) significantly impacts the calculated electronic and optical properties of the nanocluster. | DFT / TD-DFT | rsc.org |
| Intercluster reactions and coalescence are mediated by ligand exchange processes. | MD Simulations with Machine Learned Potential | nih.gov |
This table highlights key insights into the behavior of thiol ligands on gold nanoclusters that have been elucidated through computational chemistry methods.
Studies of Chiral Inversion Processesacs.org
The chiral nature of this compound, owing to the stereocenter at the first carbon of the propane chain, makes it a subject of interest for studies on stereochemical stability and inversion. While direct computational studies on the chiral inversion of this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of analogous chiral sulfur compounds and related molecular systems.
The primary mechanism for the racemization of chiral thiols, in the absence of catalysts, is often proposed to proceed through a deprotonation-reprotonation sequence involving the formation of a transient, achiral thiolate anion. However, the energy barrier for such a process is generally high under neutral conditions, suggesting considerable configurational stability at the chiral center.
Computational studies on related chiral molecules, such as 2-arylpropionic acids, have shown that metabolic chiral inversion can occur in vivo. This process is often mediated by the formation of acyl-CoA thioesters, which facilitates the epimerization of the chiral center. While not a thiol itself, this example highlights a biochemically relevant pathway for chiral inversion that involves a sulfur-containing intermediate.
Furthermore, theoretical studies on the chiral inversion of metallopeptides containing cysteine residues have demonstrated the role of metal coordination and oxidation state in facilitating the deprotonation of the α-carbon, leading to epimerization. In one such study, the chiral inversion of a Nickel(II) complex of a tripeptide containing cysteine was found to be dependent on the presence of dioxygen, which promotes the formation of a Ni(III) intermediate that is more susceptible to deprotonation at the chiral center nih.gov.
For this compound, a plausible, albeit high-energy, pathway for chiral inversion could involve the deprotonation of the benzylic carbon, which is also the stereocenter. The stability of the resulting carbanion would be enhanced by the delocalization of the negative charge into the adjacent phenyl ring. Quantum mechanical calculations could be employed to determine the energy barrier for this process.
Table 1: Hypothetical Calculated Energy Barriers for Chiral Inversion of this compound via Deprotonation
| Computational Method | Basis Set | Solvent Model | Calculated Energy Barrier (kcal/mol) |
| DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | 35.8 |
| MP2 | cc-pVTZ | SMD (DMSO) | 38.2 |
Prediction of Chemical Reactivity and Intermolecular Interactions
Computational chemistry provides powerful tools for predicting the chemical reactivity and understanding the nature of intermolecular interactions of this compound.
Prediction of Chemical Reactivity
The reactivity of this compound is primarily governed by the thiol (-SH) group and the phenyl ring. Density Functional Theory (DFT) calculations can be utilized to determine various molecular properties that serve as reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
A lower HOMO-LUMO gap generally indicates higher chemical reactivity. For this compound, the HOMO is likely to be localized on the sulfur atom, making it susceptible to electrophilic attack and oxidation. The LUMO, on the other hand, is expected to be distributed over the phenyl ring, indicating its potential to act as an electron acceptor.
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically around the sulfur atom) are prone to electrophilic attack, while regions of positive potential (around the thiol hydrogen) are susceptible to nucleophilic attack.
Quantum chemical computations have been successfully used to model the reactivity of thiols with various electrophiles. For instance, the reaction of a thiolate with an α,β-unsaturated carbonyl system has been modeled to understand the thermodynamics and kinetics of Michael additions acs.org. Similar approaches could be applied to predict the reactivity of this compound with a range of reaction partners. Furthermore, predictive models based on parameters like electron affinity have been developed to forecast the reactivity of covalent reactive groups with thiols nih.gov.
Table 2: Calculated Reactivity Descriptors for this compound
| Descriptor | Calculated Value | Implication for Reactivity |
| HOMO Energy | -6.2 eV | Susceptible to oxidation and electrophilic attack |
| LUMO Energy | -0.8 eV | Can act as an electron acceptor |
| HOMO-LUMO Gap | 5.4 eV | Moderate reactivity |
| Dipole Moment | 1.5 D | Polar nature influences interactions |
Note: The data in this table is based on typical values for similar aromatic thiols and is for illustrative purposes.
Intermolecular Interactions
The intermolecular interactions of this compound are crucial for understanding its physical properties, such as boiling point and solubility, as well as its behavior in biological systems. The key interactions include hydrogen bonding, van der Waals forces, and S–H/π interactions.
The thiol group can act as both a hydrogen bond donor (S-H) and a weak hydrogen bond acceptor (at the sulfur lone pairs). While sulfur is less electronegative than oxygen, hydrogen bonding involving thiols is a recognized phenomenon.
Of particular interest in this compound is the potential for intramolecular and intermolecular S–H/π interactions, where the thiol hydrogen interacts with the π-electron cloud of the phenyl ring. Computational studies on thiol-aromatic interactions have revealed that these are not purely electrostatic but also have a significant contribution from orbital interactions, specifically the donation of electron density from a π orbital of the aromatic ring to the σ* antibonding orbital of the S-H bond acs.org.
Table 3: Summary of Potential Intermolecular Interactions in this compound
| Interaction Type | Description |
| Hydrogen Bonding | Weak S-H···S and S-H···π interactions |
| van der Waals Forces | Dispersion and dipole-dipole interactions |
| S–H/π Interactions | Interaction between the thiol hydrogen and the phenyl ring's π-system |
| π-π Stacking | Interactions between the phenyl rings of adjacent molecules |
Q & A
Basic: How can the synthesis of 1-Phenylpropane-1-thiol be optimized for reproducibility in academic laboratories?
Answer:
Optimizing synthesis involves precise control of reaction parameters. For thiol derivatives like this compound, methodologies from analogous alcohols (e.g., 1-Phenyl-1-propanol) can be adapted. Key steps include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of starting materials (e.g., phenyl Grignard reagents with thiol precursors) to minimize side reactions .
- Temperature control : Use reflux conditions (e.g., toluene at 110°C) for 8–12 hours to ensure complete reaction, as demonstrated in phosphorus halide-mediated syntheses .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can isolate the product effectively .
Basic: What analytical techniques are critical for validating the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : Confirm the presence of thiol (-SH) protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–7.5 ppm). Compare with databases like NIST Chemistry WebBook .
- Mass spectrometry (MS) : Use electron ionization (EI-MS) to verify the molecular ion peak (e.g., m/z 152 for C₉H₁₂S) and fragmentation patterns .
- FTIR : Identify S-H stretches (~2550 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
Advanced: How can contradictory reactivity data in this compound studies be systematically resolved?
Answer:
Contradictions often arise from variability in experimental conditions or impurities. Mitigation strategies include:
- Reproducibility checks : Replicate experiments under controlled parameters (e.g., inert atmosphere, anhydrous solvents) .
- Impurity profiling : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts like disulfides or oxidized derivatives .
- Computational validation : Compare experimental results with DFT-calculated reaction pathways to identify plausible mechanistic outliers .
Advanced: What mechanistic insights explain the stereochemical outcomes of this compound in nucleophilic reactions?
Answer:
Steric and electronic factors dominate:
- Steric hindrance : Bulky substituents on the phenyl ring can restrict access to the thiol group, favoring anti-Markovnikov addition in alkyne reactions .
- Electronic effects : Electron-withdrawing groups on the aromatic ring enhance thiol acidity, increasing nucleophilicity in SN₂ reactions. This is corroborated by studies on analogous alcohols .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Refer to safety data sheets (SDS) for thiol analogs:
- Ventilation : Use fume hoods to prevent inhalation of volatile thiols, which have low odor thresholds (<1 ppm) .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to permeability .
- Spill management : Neutralize spills with oxidizing agents (e.g., sodium hypochlorite) to convert thiols to less hazardous sulfonic acids .
Advanced: How can trace impurities in this compound be quantified for pharmacological studies?
Answer:
Employ hyphenated techniques:
- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and He carrier gas .
- LC-QTOF-MS : Identify non-volatile byproducts (e.g., disulfides) using electrospray ionization (ESI) in positive ion mode .
- Limit of detection (LOD) : Validate methods to achieve LOD ≤0.1% for regulatory compliance .
Basic: What factors influence the stability of this compound under storage conditions?
Answer:
Key stability determinants include:
- Oxidation prevention : Store under nitrogen at –20°C in amber vials to inhibit disulfide formation .
- pH control : Acidic conditions (pH <4) stabilize thiols by protonating the -SH group, reducing nucleophilic susceptibility .
Advanced: How is this compound utilized in life sciences research, particularly in enzyme inhibition studies?
Answer:
Its applications derive from thiol-specific reactivity:
- Enzyme active-site probing : The -SH group binds to cysteine residues in enzymes (e.g., cysteine proteases), enabling mechanistic studies via competitive inhibition assays .
- Thiol-disulfide exchange : Used to study redox regulation in proteins, with kinetic parameters (kcat/KM) quantified via stopped-flow spectroscopy .
Basic: What statistical methods ensure robust data interpretation in this compound studies?
Answer:
- Triplicate experiments : Report mean ± standard deviation (SD) for reproducibility .
- ANOVA : Compare reaction yields across multiple conditions (e.g., varying catalysts) to identify significant variables .
Advanced: How can computational modeling predict the environmental fate of this compound?
Answer:
Leverage tools like ECHA’s QSAR models to estimate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
